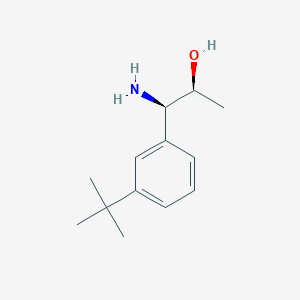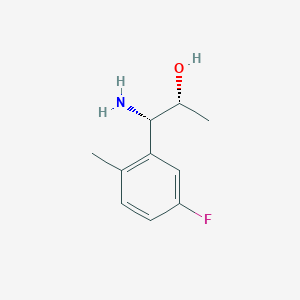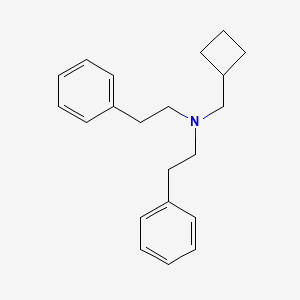
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine is a complex organic compound that features a cyclobutylmethyl group, a phenethyl group, and a phenylethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenylethanamine backbone, followed by the introduction of the cyclobutylmethyl and phenethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the efficiency of the reactions. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C), can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylethanamine backbone, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), mild temperatures.
Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amine derivatives.
科学的研究の応用
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine: Unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties.
N-Phenethyl-2-phenylethan-1-amine: Lacks the cyclobutylmethyl group, resulting in different reactivity and interactions.
N-(Cyclobutylmethyl)-2-phenylethan-1-amine: Similar structure but without the phenethyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of the cyclobutylmethyl group in this compound distinguishes it from other similar compounds. This group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets.
特性
分子式 |
C21H27N |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
N-(cyclobutylmethyl)-2-phenyl-N-(2-phenylethyl)ethanamine |
InChI |
InChI=1S/C21H27N/c1-3-8-19(9-4-1)14-16-22(18-21-12-7-13-21)17-15-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2 |
InChIキー |
UVVSMIXHWCSTBL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CN(CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)
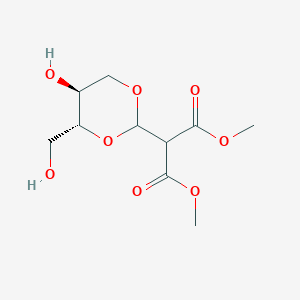
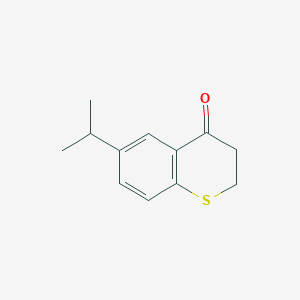

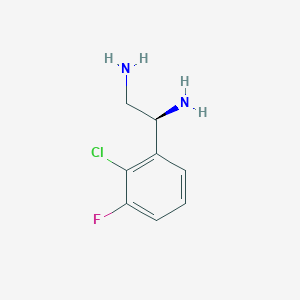
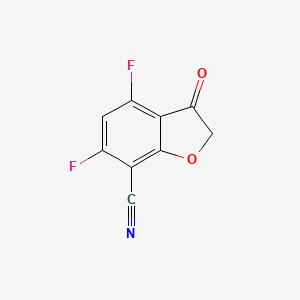
![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
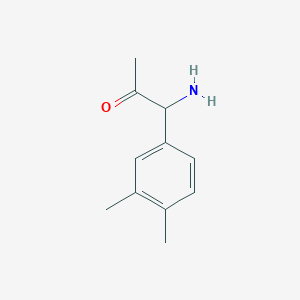
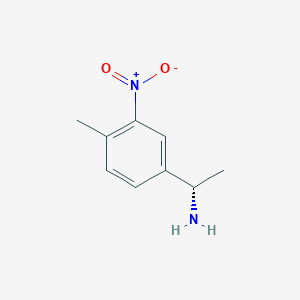
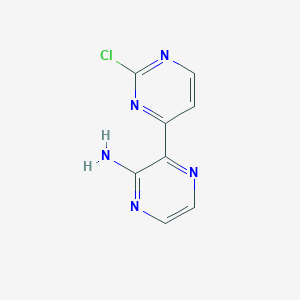
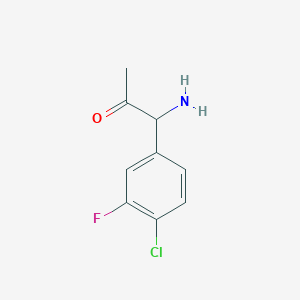
![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
